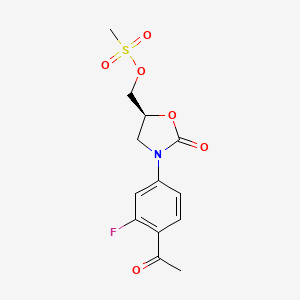
(R)-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a fluorophenyl group, and a methanesulfonate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions, while the acetyl group can be added through Friedel-Crafts acylation. Finally, the methanesulfonate ester is formed by reacting the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride or sodium borohydride, can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, where nucleophiles like amines or thiols replace the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
In medicine, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Wirkmechanismus
The mechanism of action of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The methanesulfonate ester may serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(3-(4-Acetylphenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
®-(3-(4-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the acetyl group, which may influence its chemical properties and biological activity.
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl acetate: Contains an acetate ester instead of a methanesulfonate ester, which may alter its reactivity in substitution reactions.
Uniqueness
The presence of both the acetyl and fluorophenyl groups in ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C13H14FNO6S |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
[(5S)-3-(4-acetyl-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H14FNO6S/c1-8(16)11-4-3-9(5-12(11)14)15-6-10(21-13(15)17)7-20-22(2,18)19/h3-5,10H,6-7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
ZXGZCTPEAHCGTR-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C(C=C1)N2C[C@H](OC2=O)COS(=O)(=O)C)F |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)COS(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



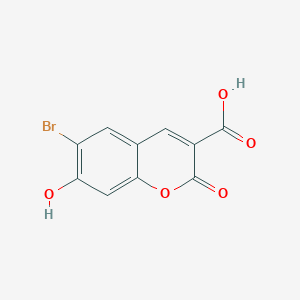

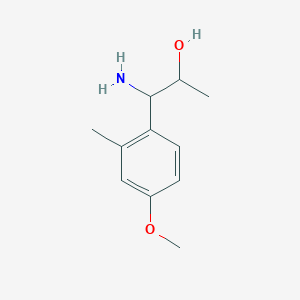

![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)


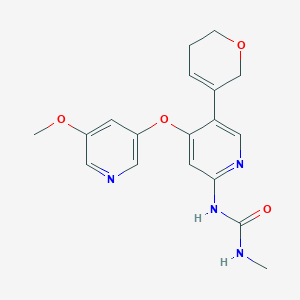
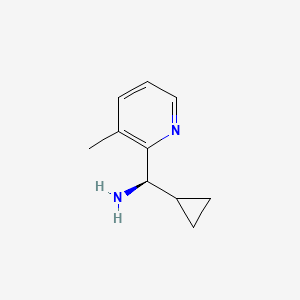

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)


